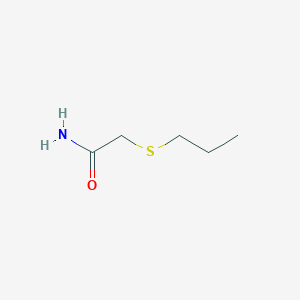

Acetamide, 2-(propylthio)-

Description

Acetamide, 2-(propylthio)- (IUPAC: 2-(propylsulfanyl)acetamide) is a sulfur-containing acetamide derivative characterized by a propylthio (-S-CH₂CH₂CH₃) substituent at the second carbon of the acetamide backbone.

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

2-propylsulfanylacetamide |

InChI |

InChI=1S/C5H11NOS/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7) |

InChI Key |

DZQILWIIDUJZBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for acetamide derivatives. For 2-(propylthio)acetamide, hydrolysis under acidic or basic conditions cleaves the amide bond, yielding 2-(propylthio)acetic acid and ammonia (or ammonium salts in acidic media).

Key Data:

-

Thermochemistry :

The hydrolysis of acetamide (CH₃CONH₂) to acetic acid (CH₃COOH) and ammonia (NH₃) has a reaction enthalpy of in liquid phase and in solid phase .

For 2-(propylthio)acetamide, the propylthio group may slightly alter these values due to electronic and steric effects, though experimental data specific to this compound is limited.

| Reaction Conditions | Reagents | Products | Thermodynamic Data (ΔH°) |

|---|---|---|---|

| Acidic (H₂O, H⁺) | HCl/H₂SO₄ | 2-(Propylthio)acetic acid + NH₃ | Similar to acetamide |

| Basic (H₂O, OH⁻) | NaOH/KOH | 2-(Propylthio)acetate + NH₃ | Not reported |

Oxidation of the Thioether Group

The propylthio (-S-CH₂CH₂CH₃) moiety can undergo oxidation to form sulfoxides (-SO-CH₂CH₂CH₃) or sulfones (-SO₂-CH₂CH₂CH₃). While direct experimental data for 2-(propylthio)acetamide is unavailable, analogous reactions in thioether-containing compounds provide a basis for prediction.

Example Pathway:

-

Sulfoxide Formation :

-

Sulfone Formation :

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA) .

Reduction of the Amide Group

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide group to a primary amine:

Challenges :

-

The propylthio group may sterically hinder reduction.

-

Yields and optimal conditions for this reaction remain uncharacterized in literature.

Substitution at the α-Carbon

If a leaving group (e.g., Cl) is present at the α-carbon, nucleophilic substitution reactions are feasible. For example, in the synthesis of N-(4-(phenylamino)phenyl)-2-(propylthio)acetamide , chloroacetyl chloride reacts with amines to form acetamides:

Key Insight :

Stability and Compatibility

-

Thermal Decomposition : Acetamides decompose at high temperatures (>440°C), forming CO₂ and CH₄ or ketene (CH₂=C=O) . The propylthio group may lower decomposition temperatures due to sulfur’s destabilizing effects.

-

Metal Compatibility : Like other acetamides, 2-(propylthio)acetamide is mildly corrosive to metals (e.g., Mg, Zn) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Pharmacological Activity

Anti-Cancer Agents

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38), exhibit potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines via sulfonyl and quinazoline moieties enhancing target binding .

Anti-Microbial and Anti-Fungal Agents

Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) show efficacy against gram-positive bacteria and fungi due to sulfonyl and heterocyclic groups .

Receptor-Specific Agonists

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide) act as FPR1/FPR2 agonists, leveraging methoxybenzyl and pyridazinone motifs for receptor activation . The propylthio group’s electron-donating nature and larger steric profile could disrupt such binding, suggesting divergent biological targets.

Carbodiimide-Mediated Coupling

The synthesis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling between 2,6-dichlorophenylacetic acid and 2-aminothiazole, achieving high yields via stabilized intermediates . For 2-(propylthio)acetamide, a similar approach could be employed, substituting thiol-containing reactants for the propylthio group introduction.

Physicochemical and Structural Properties

Solubility and Lipophilicity

For instance, N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () combines fluorine’s electronegativity with benzothiazole’s rigidity, achieving balanced solubility .

Data Tables

Table 1: Key Pharmacological Comparisons

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(propylthio)acetamide with high purity in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between propylthiol and chloroacetamide derivatives under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., DMF) to minimize hydrolysis .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure completion .

- Purification via column chromatography or recrystallization to achieve ≥95% purity, verified by NMR and mass spectrometry .

- Table 1 : Common Synthesis Parameters

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Temperature | 60–80°C | TLC (Rf = 0.3–0.5) |

| Reaction Time | 6–12 hours | HPLC retention time analysis |

| Solvent System | DMF/EtOAc (3:1) | NMR (δ 1.2–1.6 ppm for propyl group) |

Q. Which analytical techniques are most reliable for characterizing 2-(propylthio)acetamide’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., thioether protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 148.2) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers evaluate the stability of 2-(propylthio)acetamide under standard laboratory storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies at 40°C/75% RH for 6 months to simulate long-term storage .

- Monitor degradation via HPLC and track loss of parent compound (<5% degradation is acceptable) .

- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What experimental design principles are critical for investigating 2-(propylthio)acetamide’s enzyme inhibition mechanisms?

- Methodological Answer :

- Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) .

- Validate specificity via competitive inhibition studies with substrate analogs .

- Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Table 2 : Common Enzymatic Assay Parameters

| Enzyme Target | Substrate | Inhibition Type | IC50 Range |

|---|---|---|---|

| Tyrosine Kinase | ATP | Competitive | 10–50 µM |

| Phosphatase | p-Nitrophenylphosphate | Non-competitive | 5–20 µM |

Q. How can researchers resolve contradictions in reported anticancer activity data for 2-(propylthio)acetamide across cell lines?

- Methodological Answer :

- Perform dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific effects .

- Validate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

- Use transcriptomic profiling (RNA-seq) to identify differential gene expression patterns underlying resistance .

Q. What computational strategies are effective for modeling 2-(propylthio)acetamide’s interaction with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

- Conduct molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinities .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values .

- Apply ANOVA with Tukey’s post-hoc test to compare means across treatment groups .

- Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify significance .

Q. How can researchers ensure reproducibility of 2-(propylthio)acetamide’s biological assays?

- Methodological Answer :

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Document assay protocols using MIAME (Minimum Information About a Microarray Experiment) standards .

- Include positive/negative controls (e.g., staurosporine for apoptosis assays) in all experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.